

An In-Depth Technical Guide to Decafluorobenzhydrol: Properties, Synthesis, and Spectroscopic Characterization

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Compound of Interest

Compound Name: Decafluorobenzhydrol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a fluorinated organic compound with the chemical formula $C_{13}H_2F_{10}O$. Its unique structure, featuring two pentafluorophenyl rings attached to a central hydroxymethylene group, imparts distinct physical and chemical properties that are of significant interest in medicinal chemistry and materials science. The high degree of fluorination profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Decafluorobenzhydrol**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug development.

Core Physical and Chemical Properties

The physicochemical properties of **Decafluorobenzhydrol** are summarized in the tables below, providing a clear reference for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂ F ₁₀ O	[1]
Molecular Weight	364.14 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	77-80 °C	[2]
Boiling Point	110 °C at 1.5 mmHg	[2]
Density	1.6108 g/cm ³ (estimate)	[2]
Solubility	Insoluble in water	[2]

Chemical Properties

Property	Value	Reference
IUPAC Name	bis(2,3,4,5,6-pentafluorophenyl)methanol	[1]
CAS Number	1766-76-3	[3]
pKa	10.97 ± 0.20 (Predicted)	[2]
LogP	3.7 (Predicted)	[1]

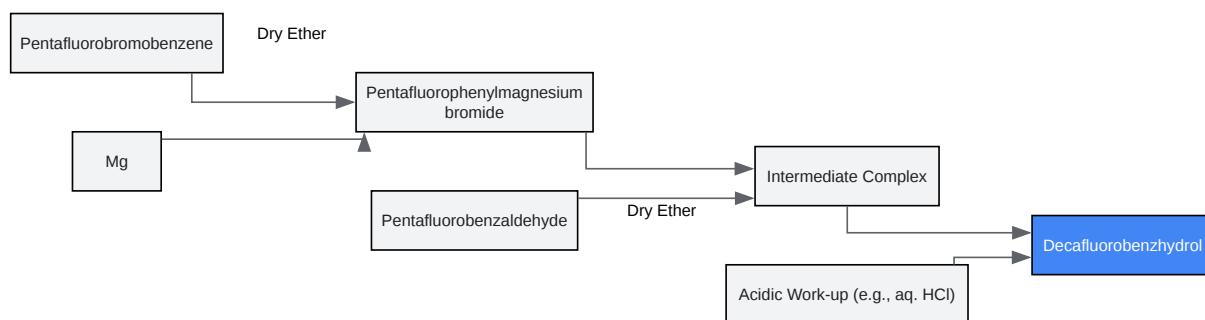
Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **Decafluorobenzhydrol** are essential for its practical application in research and development.

Synthesis of Decafluorobenzhydrol

A common method for the synthesis of **Decafluorobenzhydrol** involves the reaction of a pentafluorophenyl Grignard reagent with an appropriate aldehyde. The following protocol is a representative example.

Reaction Scheme:



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Caption: Synthesis of **Decafluorobenzhydrol** via Grignard Reaction.

Materials and Equipment:

- Magnesium turnings
- Pentafluorobromobenzene
- Pentafluorobenzaldehyde
- Anhydrous diethyl ether
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer
- Heating mantle

- Separatory funnel
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
- Add a solution of pentafluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by the formation of a cloudy solution. The mixture is then refluxed until most of the magnesium has reacted to form the Grignard reagent, pentafluorophenylmagnesium bromide.
- Cool the Grignard reagent solution to 0 °C in an ice bath.
- Add a solution of pentafluorobenzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by slowly adding 1 M hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude **Decafluorobenzhydrol** can be purified by recrystallization to obtain a crystalline solid of high purity.

Procedure:

- Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).
- If any insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structure and purity of the synthesized **Decafluorobenzhydrol** are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Decafluorobenzhydrol**.

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher NMR spectrometer.
- Parameters: Standard acquisition parameters for ^1H NMR are used.
- Expected Signals: A singlet for the methine proton (CH-OH) and a broad singlet for the hydroxyl proton ($-\text{OH}$). The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent.

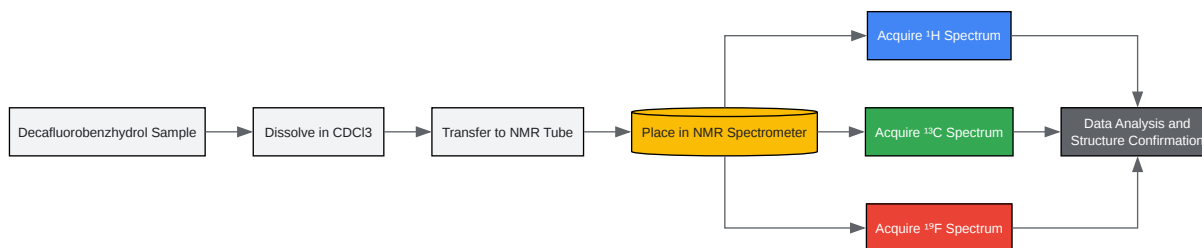
^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher NMR spectrometer.

- Parameters: Proton-decoupled mode is typically used to simplify the spectrum.
- Expected Signals: Signals corresponding to the carbon atoms of the pentafluorophenyl rings and the methine carbon. The carbons attached to fluorine will show characteristic coupling patterns.

^{19}F NMR Spectroscopy:

- Instrument: An NMR spectrometer equipped with a fluorine probe.
- Parameters: Proton-decoupled mode is often used.
- Expected Signals: Signals corresponding to the different fluorine environments in the pentafluorophenyl rings.



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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet):

- Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).

- Press the mixture into a thin, transparent pellet using a hydraulic press.

Procedure:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Expected Bands: A broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the hydroxyl group. Characteristic absorptions for C-F bonds and the aromatic rings will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Analysis: The mass spectrum will show the molecular ion peak $[\text{M}]^+$ or $[\text{M}-\text{H}]^-$, confirming the molecular weight of **Decafluorobenzhydrol**. Fragmentation patterns can provide further structural information.

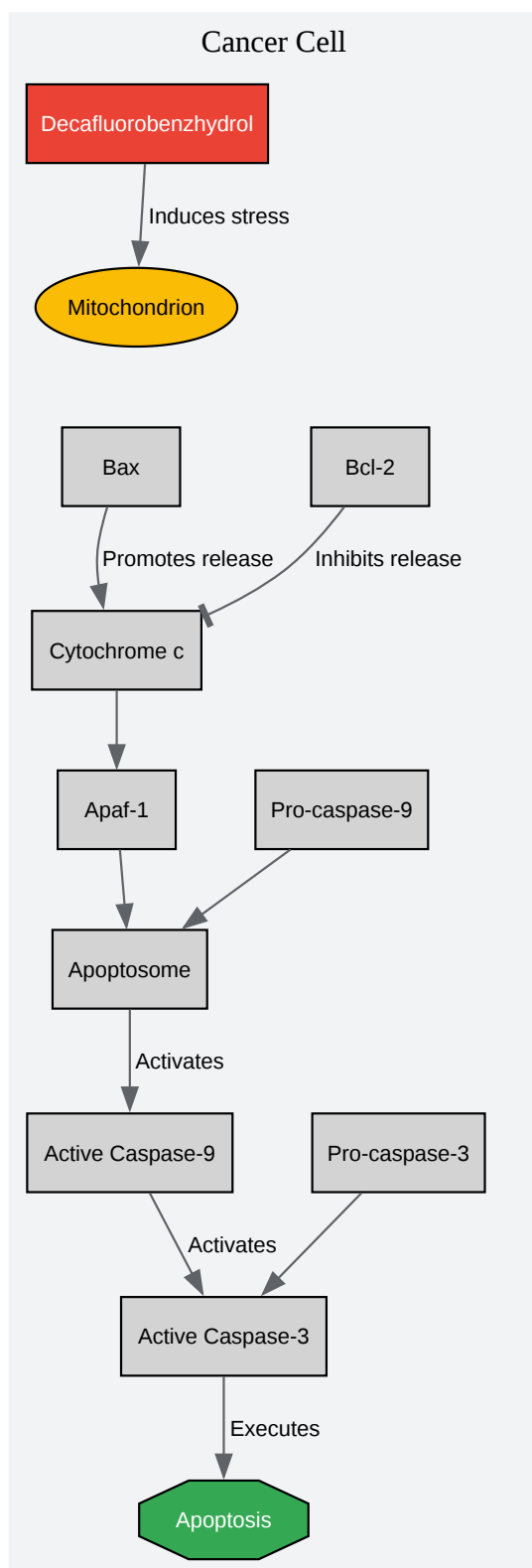
Potential Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. While specific biological activities for **Decafluorobenzhydrol** are not extensively documented in publicly available literature, its structural motif suggests potential for development in several therapeutic areas.

Fluorinated compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.^{[4][5]} The high lipophilicity of **Decafluorobenzhydrol** may facilitate its transport across cell membranes. It is plausible that **Decafluorobenzhydrol** or its derivatives could interact with various biological targets.

Hypothetical Mechanism of Action - Cytotoxicity:

As a hypothetical example for visualization, if **Decafluorobenzhydrol** were found to induce cytotoxicity in cancer cells, a potential mechanism could involve the induction of apoptosis through the intrinsic pathway. This is a common mechanism for many anticancer agents.



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